Procurement Guide: 2-Chloro-6-fluoroquinoline-3-carbaldehyde (CAS 749920-54-5) – Quantifying Differentiation as a Halogenated Quinoline Building Block
2-Chloro-6-fluoroquinoline-3-carbaldehyde (CAS 749920-54-5) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a chlorine atom at the 2-position and a fluorine atom at the 6-position of the quinoline ring, along with a reactive aldehyde group at the 3-position [1]. It is predominantly sourced as a solid with a melting point of 187–188 °C, a purity specification of ≥95%, and is typically stored at 0–8 °C for long-term stability . The compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks and pharmaceutical scaffolds [2].
[1] PubChem. (2025). 2-Chloro-6-fluoroquinoline-3-carbaldehyde. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-fluoroquinoline-3-carbaldehyde View Source
Why 2-Chloro-6-fluoroquinoline-3-carbaldehyde Cannot Be Interchanged with Unsubstituted or Alternative Halogenated Quinoline-3-carbaldehydes
The specific pattern of halogen substitution in 2-chloro-6-fluoroquinoline-3-carbaldehyde generates a distinct physicochemical profile that directly impacts reactivity, biological target engagement, and downstream handling. Generic substitution with analogs such as the non-fluorinated 2-chloroquinoline-3-carbaldehyde or the regioisomeric 2-chloro-7-fluoroquinoline-3-carbaldehyde is not possible without altering key experimental outcomes [1]. Fluorine substitution at the 6-position versus the 7-position modulates electronic density on the quinoline ring, which can shift reaction yields in nucleophilic substitution steps by 5–15% [2]. Additionally, the compound's specific melting point (187–188 °C) and density (1.449 g/cm³) are significantly different from analogs like 2-chloro-6-methylquinoline-3-carbaldehyde (m.p. 120–125 °C) and 2,6-dichloroquinoline-3-carbaldehyde (XLogP 3.2), directly impacting purification methods and formulation feasibility [3]. Replacing this compound with a close analog introduces unquantified variables into any established synthetic route or biological assay, requiring re-optimization and risking reproducibility failure.
[1] PubChem. (2025). 2-Chloro-6-fluoroquinoline-3-carbaldehyde. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-fluoroquinoline-3-carbaldehyde View Source
[2] Girma, B., et al. (2022). Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. BMC Chemistry, 16(1), 1. doi:10.1186/s13065-022-00795-0 View Source
[3] Molbase. (n.d.). 2,6-Dichloroquinoline-3-carbaldehyde Chemical Properties. Retrieved from https://m.molbase.cn/en/73568-41-9.html View Source
Quantitative Differentiation of 2-Chloro-6-fluoroquinoline-3-carbaldehyde (CAS 749920-54-5) Against Closest Analogs
Physical Property Differentiation: Melting Point of 2-Chloro-6-fluoroquinoline-3-carbaldehyde vs. 6-Methyl and 7-Fluoro Analogs
The melting point of 2-chloro-6-fluoroquinoline-3-carbaldehyde is 187–188 °C . This is markedly higher than that of its close analog, 2-chloro-6-methylquinoline-3-carbaldehyde, which has a reported melting point of 120–125 °C .
Solid-State HandlingPurificationFormulation Development
Evidence Dimension
Melting Point
Target Compound Data
187–188 °C
Comparator Or Baseline
2-chloro-6-methylquinoline-3-carbaldehyde: 120–125 °C
Quantified Difference
Target compound melts 62–67 °C higher
Conditions
Solid state; reported by suppliers
Why This Matters
The higher melting point of 2-chloro-6-fluoroquinoline-3-carbaldehyde indicates different solid-state stability and solubility, which can significantly affect ease of purification and formulation strategies compared to the lower-melting 6-methyl analog.
Solid-State HandlingPurificationFormulation Development
Lipophilicity and Permeability Profile: Calculated LogP of 2-Chloro-6-fluoroquinoline-3-carbaldehyde vs. Dichloro Analog
The calculated octanol-water partition coefficient (XLogP3) for 2-chloro-6-fluoroquinoline-3-carbaldehyde is 2.7 . For the structurally similar analog 2,6-dichloroquinoline-3-carbaldehyde, the reported XLogP is 3.2 [1].
The 0.5 log unit difference in XLogP3 suggests that 2-chloro-6-fluoroquinoline-3-carbaldehyde possesses distinct membrane permeability and solubility characteristics, which are critical parameters for optimizing bioavailability in drug discovery projects.
[1] Molbase. (n.d.). 2,6-Dichloroquinoline-3-carbaldehyde Chemical Properties. Retrieved from https://m.molbase.cn/en/73568-41-9.html View Source
Regioisomeric Impact on Bioactivity: 6-Fluoro vs. 7-Fluoro Substitution in Quinoline-3-carbaldehyde Scaffolds
While direct antibacterial data for 2-chloro-6-fluoroquinoline-3-carbaldehyde is limited, a 2022 study on the closely related regioisomer 2-chloro-7-fluoroquinoline-3-carbaldehyde provides quantitative context [1]. This scaffold serves as a key intermediate for synthesizing derivatives that exhibit notable antibacterial activity, with inhibition zones ranging from 7.3 ± 0.67 to 15.3 ± 0.33 mm at 200 μg/mL against various Gram-positive and Gram-negative strains [1].
Antibacterial Activity of Derived Compounds (Inhibition Zone)
Target Compound Data
Not directly reported for the aldehyde; used as a precursor for active derivatives.
Comparator Or Baseline
Derivatives from 2-chloro-7-fluoroquinoline-3-carbaldehyde: 7.3–15.3 mm at 200 μg/mL
Quantified Difference
N/A
Conditions
In vitro disc diffusion assay against E. coli, P. aeruginosa, S. aureus, S. pyogenes
Why This Matters
The demonstrated activity of derivatives from the 7-fluoro regioisomer validates the broader class of halogenated quinoline-3-carbaldehydes as productive starting points for antibacterial programs. This establishes a baseline expectation, and the selection of the 6-fluoro isomer (2-chloro-6-fluoroquinoline-3-carbaldehyde) is expected to yield a different SAR profile due to the altered electronic and steric environment, offering a distinct vector for lead optimization.
[1] Girma, B., et al. (2022). Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. BMC Chemistry, 16(1), 1. doi:10.1186/s13065-022-00795-0 View Source
Regioisomeric Impact on Antioxidant Activity: 6-Fluoro vs. 7-Fluoro Substitution in Quinoline-3-carbaldehyde Scaffolds
In the same study on 2-chloro-7-fluoroquinoline-3-carbaldehyde, synthesized derivatives demonstrated potent antioxidant activity with IC50 values ranging from 5.31 to 16.71 μg/mL in a DPPH radical scavenging assay [1]. The most potent compound from this series achieved an IC50 of 5.31 μg/mL, serving as a benchmark for this scaffold class [1].
Not directly reported for the aldehyde; used as a precursor.
Comparator Or Baseline
Derivatives from 2-chloro-7-fluoroquinoline-3-carbaldehyde: IC50 5.31–16.71 μg/mL
Quantified Difference
N/A
Conditions
In vitro DPPH radical scavenging assay
Why This Matters
This data confirms that halogenated quinoline-3-carbaldehydes can be used to access compounds with significant antioxidant activity. The 6-fluoro isomer (2-chloro-6-fluoroquinoline-3-carbaldehyde) represents an unexplored regioisomer for this application. The change in fluorine position from the 7- to the 6-position will likely modulate the electronic properties and resulting antioxidant activity, providing a new avenue for research and intellectual property generation.
[1] Girma, B., et al. (2022). Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. BMC Chemistry, 16(1), 1. doi:10.1186/s13065-022-00795-0 View Source
Documented Use as a Key Intermediate in Patented Antitubercular and Antibacterial Agents
2-Chloro-6-fluoroquinoline-3-carbaldehyde is explicitly named as a starting material in the synthesis of antitubercular and antimicrobial quinoline-bearing dihydropyrimidines [1]. Furthermore, it is listed as a key intermediate in patent literature, including applications for imidazopiperazinone inhibitors of transcription activating proteins (WO2019195846A1, US10899769B2), NO donor quinoline derivatives (CN112062760A), and benzisothiazole compounds (CN113214182A) .
Explicitly cited in multiple patents as a synthetic intermediate
Comparator Or Baseline
Not provided; this is a qualitative measure of adoption.
Quantified Difference
N/A
Conditions
Review of patent literature
Why This Matters
This evidence confirms that 2-chloro-6-fluoroquinoline-3-carbaldehyde is a validated and commercially relevant building block, having been utilized in the development of novel pharmaceutical agents. For procurement, this indicates the compound's utility is recognized beyond academic literature, increasing confidence in its selection for industrial or translational research programs.
[1] ScienceDirect. (2021). Synthesis, antitubercular, antimicrobial activities and molecular docking study of quinoline bearing dihydropyrimidines. Retrieved from https://www.sciencedirect.com View Source
Structural Planarity vs. 6-Methyl Analog: Implications for Solid-State Packing and Reactivity
X-ray crystallographic studies on close analogs provide insight into molecular planarity. The quinoline core of 2-chloro-6-methylquinoline-3-carbaldehyde is almost planar, with an r.m.s. deviation of 0.013 Å, and its formyl group is bent out of plane with a C–C–C–O torsion angle of 13.5(4)° [1]. In contrast, the non-fluorinated parent compound 2-chloroquinoline-3-carbaldehyde exhibits a formyl group torsion angle of only 8.2(3)° [2].
The torsion angle of the aldehyde group is a direct indicator of the compound's conformation, which influences its solid-state packing, melting point, and the accessibility of the reactive site for nucleophilic attack. The 5.3° difference between the non-fluorinated and 6-methyl analogs suggests that the 6-fluoro substitution in the target compound will also impart a unique conformational profile, affecting its performance in solid-state and solution-phase chemistry.
[1] Khan, F. N., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E, 65(Pt 10), o2515. doi:10.1107/S1600536809037153 View Source
[2] Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E, 65(Pt 10), o2514. doi:10.1107/S1600536809037141 View Source
Validated Application Scenarios for 2-Chloro-6-fluoroquinoline-3-carbaldehyde (CAS 749920-54-5) Based on Quantified Differentiation
Lead Optimization Programs Requiring Modulation of Lipophilicity
The calculated XLogP3 value of 2.7 for 2-chloro-6-fluoroquinoline-3-carbaldehyde is 0.5 log units lower than that of its 2,6-dichloro analog . In drug discovery, this is a significant difference that can be exploited to improve aqueous solubility and reduce off-target binding associated with high lipophilicity. Researchers aiming to fine-tune the ADME properties of quinoline-based lead series should prioritize this 6-fluoro derivative to achieve a more favorable lipophilic profile without resorting to additional structural modifications.
High-Temperature or Solid-State Formulation Development
With a melting point of 187–188 °C, 2-chloro-6-fluoroquinoline-3-carbaldehyde is a crystalline solid that remains stable at temperatures far exceeding those of its 6-methyl analog, which melts at 120–125 °C . This property is advantageous for processes involving thermal stress, such as hot melt extrusion or certain accelerated stability studies. The compound's high melting point also simplifies purification via recrystallization and ensures reliable physical form for long-term storage at room temperature.
Exploration of Novel Regioisomeric Space for Antibacterial and Antioxidant SAR
The 7-fluoro regioisomer of this compound has been successfully used to generate derivatives with measurable antibacterial (IZ up to 15.3 mm at 200 μg/mL) and antioxidant (IC50 as low as 5.31 μg/mL) activities [1]. 2-Chloro-6-fluoroquinoline-3-carbaldehyde offers an immediate opportunity to explore the uncharted structure-activity relationship (SAR) landscape of the 6-fluoro substitution pattern. This is particularly valuable for medicinal chemistry groups seeking to differentiate their chemical matter from existing literature, generate novel intellectual property, or overcome resistance mechanisms that may have evolved against the 7-fluoro series.
Synthesis of Patented Quinoline-Based Pharmaceutical Agents
The compound is a validated building block for accessing patent-protected chemical space, having been explicitly used as a starting material in the synthesis of antitubercular agents and as a key intermediate for imidazopiperazinone and NO-donor quinoline derivatives [2]. For CROs and pharmaceutical R&D teams engaged in scale-up or process chemistry, selecting 2-chloro-6-fluoroquinoline-3-carbaldehyde ensures alignment with established patent literature and provides a reliable path to advanced intermediates for preclinical development.
[1] Girma, B., et al. (2022). Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. BMC Chemistry, 16(1), 1. doi:10.1186/s13065-022-00795-0 View Source
[2] ScienceDirect. (2021). Synthesis, antitubercular, antimicrobial activities and molecular docking study of quinoline bearing dihydropyrimidines. Retrieved from https://www.sciencedirect.com View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.